5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine
Overview
Description
5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine is a compound that has been used in the synthesis of various pharmaceuticals . It is a derivative of the pyrido[4,3-d]pyrimidin-2-amine class, which is a heterocyclic compound featuring a pyrimidine ring fused to a pyridine ring. This compound has been used as a starting material for the multi-step synthesis of tetrahydropteroic acid derivatives .
Synthesis Analysis
The synthesis of this compound involves various methods. One method involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines and subsequent reactions .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring fused to a pyridine ring . The structure, properties, and spectra of this compound can be found in various chemical databases .Chemical Reactions Analysis
This compound has been used in various chemical reactions. For instance, it has been used as a starting material for the synthesis of tetrahydropteroic acid derivatives . It has also been used in the synthesis of novel selective Axl inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. The compound exhibits various hydrogen bonding patterns and stacking interactions, which contribute to its 3D supramolecular architectures in the crystalline state.Scientific Research Applications
Synthesis and Structural Features
- 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine and its derivatives are used as starting materials in multi-step syntheses, particularly for creating tetrahydropteroic acid derivatives. These compounds are notable for their diverse methodologies and synthetic routes, which include starting from pyridine and pyrimidine derivatives or multicomponent synthesis. The mechanistic pathways of these reactions and their biological applications are also of interest (Elattar & Mert, 2016).
Crystal Structure Analysis
- The crystal structure of certain derivatives, like ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7-carboxylate, reveals that the tetrahydropyridine ring adopts specific conformations, contributing to the understanding of molecular interactions and stability in the crystal form (Akkurt et al., 2015).
Biological and Pharmaceutical Applications
- Certain derivatives have shown potential in targeting specific receptors and proteins, such as the 5-HT1A receptor and the serotonin transporter protein (SERT). This suggests potential applications in the development of pharmaceuticals for various neurological conditions (Ślifirski et al., 2019).
- A specific derivative, a PI3Kδ inhibitor, was identified from a chemical optimization of the this compound scaffold. This compound exhibited promising cellular potency, selectivity, and efficacy in vivo, suggesting its potential as a treatment for autoimmune diseases and leukocyte malignancies (Hamajima et al., 2019).
Antifolate Activity
- Derivatives have been explored for their antifolate activity, particularly against enzymes from Pneumocystis carinii and Toxoplasma gondii. This research is crucial for developing treatments for opportunistic infections in immunocompromised patients (Rosowsky et al., 1995).
Antioxidant and Antimicrobial Activities
- Studies have shown that certain derivatives possess notable antioxidant properties and exhibit antimicrobial activities against a variety of fungal and bacterial strains. This highlights their potential utility in developing new antimicrobial agents (Quiroga et al., 2016).
Future Directions
The future directions of research on 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine could involve further exploration of its synthesis methods, chemical reactions, and potential applications in pharmaceuticals. More studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy in various applications .
Properties
IUPAC Name |
5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-6-4-8-5-10-7(6)9-3-1/h4-5H,1-3H2,(H,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYBOAKGTWOIFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CN=C2NC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600390 | |
Record name | 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30600390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4430-80-2 | |
Record name | 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30600390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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